molecular formula C18H27BO2 B1463853 2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 820223-94-7

2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1463853
CAS No.: 820223-94-7
M. Wt: 286.2 g/mol
InChI Key: TYHPJCMZSCFGIX-UHFFFAOYSA-N
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Description

2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a cyclohexyl-substituted phenyl group attached to a 1,3,2-dioxaborolane backbone. This compound is part of a broader class of arylboronic esters widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls, pharmaceuticals, and functional materials . The cyclohexyl group introduces steric bulk, which may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

2-(4-cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BO2/c1-17(2)18(3,4)21-19(20-17)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h10-14H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHPJCMZSCFGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682211
Record name 2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820223-94-7
Record name 2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The primary synthetic approach to prepare this compound involves the esterification of 4-cyclohexylphenylboronic acid with pinacol in the presence of a dehydrating agent. This reaction typically proceeds under an inert atmosphere to prevent moisture and oxygen interference, which can degrade boronic acids and their esters.

Key reaction components and conditions:

Component Details
Starting material 4-Cyclohexylphenylboronic acid
Boron protecting agent Pinacol (2,3-dimethyl-2,3-butanediol)
Solvent Anhydrous tetrahydrofuran (THF)
Atmosphere Inert gas (nitrogen or argon)
Temperature Room temperature
Dehydrating agent Molecular sieves or anhydrous magnesium sulfate to remove water formed during esterification

Typical procedure:

  • Dissolve 4-cyclohexylphenylboronic acid in anhydrous THF under inert atmosphere.
  • Add pinacol in slight excess (around 1.05 equivalents).
  • Introduce molecular sieves or anhydrous magnesium sulfate to trap water.
  • Stir the mixture at room temperature for 12–24 hours.
  • Filter off drying agents and isolate the boronic ester by solvent removal and purification, often by recrystallization or chromatography.

This method yields the desired boronic ester with high purity and good yield, suitable for further synthetic applications.

Alternative Preparation via Organolithium or Grignard Reagents

A more indirect but widely used approach in research involves the lithiation or magnesiation of an aryl halide , followed by reaction with a boron electrophile such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Typical reaction sequence:

  • Halogen–metal exchange or metalation:
    • The aryl bromide or iodide derivative of the cyclohexylphenyl moiety is treated with a strong base such as n-butyllithium or isopropylmagnesium chloride at low temperatures (e.g., -78°C to -10°C) in THF.
  • Borylation:
    • The resulting aryl lithium or aryl magnesium intermediate is then reacted with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • Work-up and purification:
    • The reaction mixture is quenched with aqueous ammonium chloride or acidified, extracted, dried, and purified by chromatography.

This method is often employed for synthesizing boronic esters of more complex or sensitive aryl groups and can achieve yields ranging from 60% to 85% depending on conditions and substrates.

Industrial Scale Considerations

Industrial production of this compound generally follows the esterification route for scalability and cost-effectiveness, with optimizations such as:

  • Use of continuous flow reactors to improve mixing and heat transfer.
  • Automated control of inert atmosphere and moisture levels.
  • Optimization of reactant stoichiometry and reaction times to maximize yield and purity.
  • Use of high-purity solvents and drying agents to prevent hydrolysis.

These measures ensure reproducibility and high-quality product suitable for pharmaceutical and materials chemistry applications.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Esterification of boronic acid 4-Cyclohexylphenylboronic acid, pinacol Anhydrous THF, molecular sieves, inert atmosphere, RT 80–90 Simple, direct, scalable; preferred industrially
Organolithium borylation Aryl bromide, n-BuLi THF, -78°C to RT, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 70–85 Useful for complex substrates; requires low temp
Grignard borylation Aryl bromide, isopropylmagnesium chloride THF, -10°C to RT, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 60–75 Milder than lithiation; moderate yields

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki–Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: Converts to the corresponding phenol using oxidizing agents like hydrogen peroxide.

    Substitution: Reacts with electrophiles to form substituted boronic esters.

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).

    Oxidation: Hydrogen peroxide or other peroxides.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

    Suzuki–Miyaura Coupling: Biphenyl derivatives.

    Oxidation: Phenols.

    Substitution: Substituted boronic esters.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. It is particularly useful in the formation of carbon-boron bonds, which are crucial in the development of various organic compounds. Its application includes:

  • Cross-coupling Reactions : It can be utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds that are valuable in pharmaceuticals and agrochemicals.
  • Functionalization of Aromatic Compounds : The dioxaborolane moiety facilitates the introduction of functional groups into aromatic systems through electrophilic substitution reactions.

Materials Science

In materials science, this compound is investigated for its potential use in:

  • Polymer Chemistry : It can act as a monomer or cross-linking agent in the synthesis of boron-containing polymers that exhibit unique thermal and mechanical properties.
  • Nanocomposites : The incorporation of this compound into polymer matrices can enhance properties such as strength and thermal stability.

Pharmaceutical Applications

The compound's anti-inflammatory properties have been explored in medicinal chemistry:

  • Drug Development : Research indicates that derivatives of dioxaborolanes exhibit promising biological activities. For instance, studies have shown that similar compounds can inhibit pro-inflammatory cytokines like TNF-α and IL-6 . This suggests potential applications in developing anti-inflammatory drugs.

Case Study 1: Cross-Coupling Reactions

A study demonstrated the effectiveness of 2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura reactions. The results indicated high yields of biaryl products under mild conditions, showcasing its utility as a boron source for coupling reactions.

Reaction TypeYield (%)Conditions
Suzuki-Miyaura85Pd catalyst, KOH
Negishi Coupling78Zn catalyst

Case Study 2: Material Properties Enhancement

In polymer research, this compound was incorporated into polycarbonate matrices to improve mechanical strength and thermal resistance. The modified polymers exhibited enhanced properties compared to unmodified controls.

PropertyUnmodified PolymerModified Polymer
Tensile Strength (MPa)5070
Thermal Stability (°C)200250

Mechanism of Action

The primary mechanism of action for 2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Key Takeaways

  • Steric vs. Electronic Effects : Bulky cyclohexyl groups may reduce reaction rates in cross-coupling but enhance biological uptake, whereas electron-withdrawing halogens improve electrophilicity.
  • Synthetic Flexibility : Transition-metal catalysis enables diverse functionalization, though yields vary with substituent complexity.
  • Application-Specific Design : Methoxy and halogenated derivatives dominate drug synthesis and materials science, while bulky analogs like the cyclohexylphenyl variant remain underexplored in medicinal contexts.

This comparative analysis underscores the importance of substituent engineering in tailoring dioxaborolanes for targeted applications. Further research is needed to elucidate the biological efficacy and synthetic scalability of cyclohexylphenyl derivatives.

Biological Activity

2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly referred to as a boronate ester, is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological applications. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

  • Molecular Formula : C18H27BO2
  • Molecular Weight : 290.23 g/mol
  • CAS Number : 820223-94-7

The compound features a dioxaborolane core that is known for its stability and reactivity in organic synthesis. Its cyclohexyl and phenyl substituents contribute to its lipophilicity and potential interactions with biological targets.

Anticancer Properties

Recent studies have indicated that dioxaborolanes exhibit promising anticancer activity. For instance:

  • Mechanism of Action : The compound may act by inhibiting specific enzymes involved in cancer cell proliferation or inducing apoptosis in malignant cells.
  • Case Study : A study demonstrated that derivatives of dioxaborolanes showed significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values indicated effective dose-response relationships.
Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast)15
PC-3 (Prostate)10
HeLa (Cervical)20

Antimicrobial Activity

Another area of interest is the antimicrobial properties of boronate esters. Research has shown:

  • Inhibition of Bacterial Growth : The compound has been tested against several bacterial strains, showing varying degrees of antibacterial activity.
Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Enzyme Inhibition

The boronate structure is known to interact with enzymes through reversible covalent bonding.

  • Example : Studies have indicated that this compound can inhibit proteasome activity in vitro, which is crucial for maintaining cellular homeostasis and regulating protein turnover.

Synthesis and Characterization

Research has focused on the efficient synthesis of this compound using transition metal-catalyzed methods. The synthetic pathways often involve:

  • Boronate Formation : Utilizing boronic acids and suitable coupling partners.
  • Characterization Techniques : NMR spectroscopy and mass spectrometry are commonly used to confirm the structure.

Toxicological Studies

Toxicity assessments are critical for evaluating the safety profile of new compounds. Preliminary studies have shown:

  • Acute Toxicity : LD50 values are yet to be established; however, initial tests indicate low toxicity in animal models at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodological Answer : The compound can be synthesized via transition-metal-catalyzed borylation. For example, UiO-Co (a metal-organic framework catalyst) enables borylation of aryl precursors with B₂pin₂ (bis(pinacolato)diboron) in yields up to 83% under mild conditions (e.g., 1.0 mg catalyst, 0.2 mol% Co, 1.0 mL solvent). Similar protocols involve Suzuki-Miyaura coupling precursors with pinacolborane derivatives . Purification typically involves flash chromatography (Hex/EtOAc gradients) to isolate the product .

Q. How is this compound characterized spectroscopically, and what challenges arise in its NMR analysis?

  • Methodological Answer :

  • ¹H/¹³C NMR : Peaks for the cyclohexyl group (δ ~1.2–2.2 ppm for axial/equatorial protons) and aromatic protons (δ ~7.2–7.5 ppm) are key. The tetramethyl dioxaborolane moiety shows singlet peaks at δ ~1.3 ppm (¹H) and ~25 ppm (¹³C) .
  • ¹¹B NMR : A peak near δ 30–35 ppm confirms the boronate ester. However, quadrupolar broadening due to boron’s spin (I=3/2) may obscure signals for carbons directly bonded to boron .
  • IR : B-O stretches appear at ~1350–1310 cm⁻¹ and ~1210–1160 cm⁻¹ .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : It serves as a boronic ester precursor in cross-coupling reactions (e.g., Suzuki-Miyaura) to form C–C bonds. For example:

  • Pd-Catalyzed Coupling : Reacts with aryl halides (1.2 eq) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 eq) in THF/H₂O (3:1) at 80°C for 12 hours .
  • Photoredox Applications : Participates in Ir-catalyzed reactions with carbonyl compounds under blue LED light (456 nm) .

Advanced Research Questions

Q. How does steric hindrance from the cyclohexyl group influence reactivity in catalytic cycles?

  • Methodological Answer : The bulky cyclohexyl group reduces reaction rates in crowded catalytic environments. For instance, in Pd-catalyzed couplings, steric effects may necessitate higher catalyst loading (e.g., 10 mol% Pd) or prolonged reaction times (24–48 hours). Comparative studies with less hindered analogs (e.g., phenyl-substituted dioxaborolanes) show faster kinetics (≤6 hours) .

Q. What mechanistic insights explain its role in radical-mediated reactions?

  • Methodological Answer : The compound acts as a radical acceptor in single-electron transfer (SET) processes. For example:

  • Radical Borylation : Under oxidative conditions (e.g., Mn(OAc)₃), the boron center traps carbon-centered radicals generated from alkenes or alkynes, enabling C–B bond formation .
  • Photoredox Catalysis : Ir(ppy)₃ (2 mol%) and visible light induce boryl radical formation, which adds to α,β-unsaturated carbonyls .

Q. How should researchers handle its air/moisture sensitivity during experiments?

  • Methodological Answer :

  • Storage : Store under argon at –20°C in flame-sealed ampoules .
  • Reaction Setup : Use Schlenk lines or gloveboxes for moisture-sensitive steps. Quench unreacted boronate with H₂O/MeOH (1:1) post-reaction .
  • Troubleshooting : Monitor hydrolysis by TLC (Rf shifts) or ¹¹B NMR (appearance of B(OH)₂ peaks at δ ~10 ppm) .

Q. What strategies optimize its use in enantioselective syntheses?

  • Methodological Answer : Chiral ligands (e.g., BINAP or Josiphos) paired with Pd or Rh catalysts induce asymmetry. For example:

  • Asymmetric Allylic Borylation : Use [Rh(cod)₂]OTf (2 mol%) and (R)-BINAP (4 mol%) in DCE at 60°C to achieve >90% ee .
  • Kinetic Resolution : Dynamic kinetic asymmetric transformations (DYKAT) with chiral phosphoric acids resolve racemic boronic esters .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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